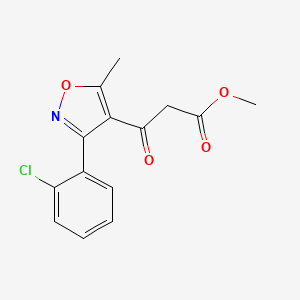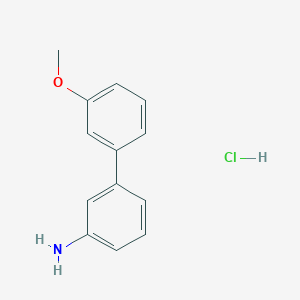
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid is a compound that features a benzoic acid moiety linked to an imidazole ring through a diazenyl group
Méthodes De Préparation
The synthesis of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with imidazole . The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling processes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Applications De Recherche Scientifique
2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid involves its interaction with molecular targets through its imidazole and diazenyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-imidazol-2-ylidenehydrazinyl)benzoic Acid include:
2-(1H-imidazol-1-yl)benzoic acid: Lacks the diazenyl group, which may result in different chemical and biological properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of a diazenyl group, leading to different reactivity and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring, which may offer different coordination chemistry and biological activity.
The uniqueness of this compound lies in its combination of the benzoic acid, diazenyl, and imidazole functionalities, which provide a versatile platform for various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H8N4O2 |
|---|---|
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)7-3-1-2-4-8(7)13-14-10-11-5-6-12-10/h1-6H,(H,11,12)(H,15,16) |
Clé InChI |
XRAAVRBABUXMLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1636618.png)



![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)

![4-[(3,5-dichlorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1636648.png)






